2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
The compound "2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide" is a benzenesulfonamide derivative with a complex heterocyclic substituent.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-6-8-17(26-5)18(10-13)28(24,25)21-14-7-9-16-15(11-14)22(4)19(23)20(2,3)12-27-16/h6-11,21H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFNXNOJPLXYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This compound belongs to the class of sulfonamides and features a unique structural framework that may confer various pharmacological properties. Understanding its biological activity is essential for exploring its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure includes:
- Sulfonamide Group : Imparts antibacterial properties.
- Methoxy and Methyl Groups : Influence solubility and biological interactions.
- Tetrahydrobenzo[b][1,4]oxazepin Moiety : Contributes to the compound's structural complexity and potential biological activity.
Structural Representation
Key Functional Groups
| Functional Group | Description |
|---|---|
| Sulfonamide | Associated with antibacterial activity |
| Methoxy | Enhances solubility |
| Methyl | Modifies biological interactions |
| Tetrahydrobenzo[b][1,4]oxazepin | Provides structural complexity and potential bioactivity |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. The sulfonamide group is known for its effectiveness against a variety of pathogens. The specific compound under investigation may also demonstrate:
- Inhibition of Bacterial Growth : Potential effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Possible action against fungi such as Candida species.
The proposed mechanism of action for this compound may involve:
- Inhibition of Enzymatic Pathways : Targeting key enzymes involved in bacterial cell wall synthesis.
- Disruption of Nucleic Acid Synthesis : Similar compounds have shown potential in inhibiting DNA gyrase.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study reported that related sulfonamide derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
- The binding interactions with DNA gyrase were characterized through molecular docking studies, revealing strong hydrogen bonding interactions that may enhance antibacterial efficacy .
- Antifungal Activity :
- Toxicity Assessments :
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | MIC (µM) |
|---|---|---|---|
| 2-Methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo...) | Sulfonamide + Tetrahydrobenzo[b][1,4]oxazepin | Antibacterial & Antifungal | TBD |
| Compound A | Similar sulfonamide structure | Antimicrobial | 0.21 |
| Compound B | Methoxy group present | Kinase inhibition potential | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require data on:
- Structural analogs (e.g., substituent variations on the benzene or oxazepine rings).
- Physicochemical properties (e.g., solubility, logP, hydrogen-bonding capacity).
- Biological activity (e.g., IC50 values, selectivity profiles).
- Crystallographic data (e.g., bond lengths, angles, and packing interactions).
Unfortunately, none of this information is present in the provided evidence.
Role of SHELX in Structural Analysis
The evidence highlights that SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography . If structural studies of the compound or its analogs were conducted, SHELX might be employed for:
- Structure solution (e.g., via direct methods in SHELXS).
- Refinement (e.g., using SHELXL for optimizing atomic coordinates and thermal parameters).
- Validation (e.g., analyzing hydrogen-bonding networks or steric clashes).
Limitations and Recommendations
The absence of compound-specific data in the evidence precludes the creation of tables or detailed comparisons. To address this gap, future work should:
- Consult primary literature or databases (e.g., PubChem, SciFinder) for structural and biological data.
- Perform computational modeling or experimental assays to benchmark the compound against analogs.
- Cite SHELX in methodological sections if crystallographic data is generated .
Q & A
Q. What are the core structural features influencing the reactivity of this compound?
The compound’s reactivity is governed by its sulfonamide group (-SO₂NH₂), methoxy substituent, and the tetrahydrobenzo[b][1,4]oxazepine core. The sulfonamide group enables hydrogen bonding and enzyme inhibition, while the methoxy group modulates electron density in the benzene ring. The oxazepine ring’s conformation affects steric accessibility for reactions or target binding. Analytical techniques like NMR and X-ray crystallography are critical for confirming these structural attributes .
Q. What synthetic strategies are recommended for constructing the tetrahydrobenzo[b][1,4]oxazepine core?
Synthesis typically involves cyclocondensation of substituted aminophenols with ketones or aldehydes under acidic or catalytic conditions. For example, reacting 2-aminophenol derivatives with 3,3,5-trimethylcyclohexanone can form the oxazepine ring. Optimizing solvent polarity (e.g., using DMF or THF) and temperature (80–120°C) improves yield .
Q. Which analytical methods are essential for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry, while mass spectrometry (HRMS) verifies molecular weight. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and reaction barriers for sulfonamide functionalization. Molecular docking (AutoDock Vina) identifies binding poses with biological targets like carbonic anhydrases. Combining these with high-throughput screening reduces experimental iterations .
Q. What strategies address contradictions in biological activity across structural analogs?
Discrepancies in enzyme inhibition (e.g., IC₅₀ variability) may arise from substituent electronic effects or stereochemistry. Resolve these by:
Q. How can reaction engineering improve scalability of multi-step syntheses?
Implement continuous-flow systems for hazardous intermediates (e.g., sulfonyl chlorides) to enhance safety and yield. Use process analytical technology (PAT) like inline FTIR to monitor reaction progress. Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent recovery to reduce costs .
Methodological Challenges
Q. What experimental designs mitigate instability of the sulfonamide group?
The sulfonamide moiety is prone to hydrolysis under acidic/basic conditions. Use buffered solutions (pH 6–8) during biological assays. For synthesis, protect the sulfonamide with tert-butyloxycarbonyl (Boc) groups, followed by deprotection with trifluoroacetic acid .
Q. How to validate target engagement in complex biological systems?
Employ cellular thermal shift assays (CETSA) to confirm binding to intracellular targets. Pair with siRNA knockdowns to establish phenotype-target linkage. Surface plasmon resonance (SPR) provides quantitative binding affinities (KD values) .
Data-Driven Insights
Q. What statistical approaches are optimal for DoE (Design of Experiments) in reaction optimization?
Use a central composite design (CCD) to evaluate factors like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies non-linear interactions. ANOVA validates significance (p < 0.05), and Pareto charts prioritize influential variables .
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
Adjust force field parameters (e.g., AMBER for solvation effects) or incorporate entropy calculations (MM-PBSA). Validate with isothermal titration calorimetry (ITC) to measure enthalpy-driven vs. entropy-driven binding .
Structural and Functional Comparisons
Q. How does the 2-methoxy substituent impact activity compared to halogenated analogs?
The methoxy group’s electron-donating nature increases π-π stacking in hydrophobic binding pockets, enhancing affinity for aromatic residue-rich targets (e.g., kinase ATP sites). In contrast, halogenated analogs (e.g., 3-fluoro derivatives) improve metabolic stability but may reduce solubility .
Q. What role does the 3,3,5-trimethyl group play in pharmacokinetics?
The trimethyl substitution on the oxazepine ring reduces CYP450-mediated metabolism by sterically shielding oxidation sites. This increases plasma half-life (t₁/₂) but may require formulation with cyclodextrins to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
